Physicochemical Profile Differentiation: Dimethyl-Substituted Triazole–Propanamide vs. Unsubstituted Triazole Analog
The 4,5-dimethyl substitution on the triazole ring yields a distinct physicochemical signature compared to the unsubstituted 1,2,4-triazole–propanamide analog. The target compound exhibits an AlogP of 1.29 and a PSA of 90.65 Ų, placing it closer to the CNS-drug-like property space than the more polar, unsubstituted analog (predicted AlogP ~0.0–0.3 based on removal of two methyl groups) . The increased lipophilicity, combined with five hydrogen-bond acceptors and two donors, provides a balanced profile for membrane permeation while retaining aqueous solubility suitable for biochemical assays. The presence of seven rotatable bonds in the propanamide chain offers greater conformational sampling than the rigid acetamide analogs, a feature that can be exploited in fragment-based drug discovery for target binding site exploration.
| Evidence Dimension | Computed lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP 1.29 |
| Comparator Or Baseline | Unsubstituted 1,2,4-triazole–propanamide analog: estimated AlogP ~0.0–0.3 (two fewer methyl groups) |
| Quantified Difference | ΔAlogP ≈ +1.0 to +1.3 log units (increased lipophilicity) |
| Conditions | Computational prediction (AlogP method); PSA 90.65 Ų; HBA 5; HBD 2; Rotatable bonds 7 |
Why This Matters
The higher AlogP expands the compound's applicability to targets requiring moderate membrane permeability, differentiating it from more polar, unsubstituted triazole–propanamide building blocks that may be excluded from cell-based screening cascades.
